- An efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling, RSC Advances, 2014, 4(57), 30019-30027
Cas no 95091-91-1 (N-methoxy-N-methylpyridine-3-carboxamide)
95091-91-1 structure
Product Name:N-methoxy-N-methylpyridine-3-carboxamide
CAS-Nr.:95091-91-1
MF:C8H10N2O2
MW:166.177201747894
MDL:MFCD11847417
CID:1012014
PubChem ID:10558996
Update Time:2024-10-25
N-methoxy-N-methylpyridine-3-carboxamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-methoxy-N-methylnicotinamide
- N-methoxy-N-methylpyridine-3-carboxamide
- 3-Pyridinecarboxamide, N-methoxy-N-methyl-
- N - Methoxy - N - Methylpyridine - 3 - carboxaMide
- N-methyl-N-methoxy-nicotinamide
- KFEZCMOHRDCFIQ-UHFFFAOYSA-N
- 6336AC
- N-Methoxy-N-methyl-3-pyridinecarboxamide
- N-Methoxy-N-methyl-3-pyridinecarboxamide (ACI)
- F1903-0200
- SB53967
- MFCD11847417
- M3099
- AKOS008953236
- DTXCID50392487
- DTXSID50441666
- SCHEMBL434252
- CS-0044200
- DB-335377
- EN300-200428
- VDA09191
- AS-10408
- Y10185
- 95091-91-1
- SY224287
-
- MDL: MFCD11847417
- Inchi: 1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3
- InChI-Schlüssel: KFEZCMOHRDCFIQ-UHFFFAOYSA-N
- Lächelt: O=C(N(C)OC)C1C=CC=NC=1
Berechnete Eigenschaften
- Genaue Masse: 166.074227566g/mol
- Monoisotopenmasse: 166.074227566g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 2
- Komplexität: 161
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topologische Polaroberfläche: 42.4
N-methoxy-N-methylpyridine-3-carboxamide Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
N-methoxy-N-methylpyridine-3-carboxamide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N861661-100mg |
N-Methoxy-N-methylnicotinamide |
95091-91-1 | >96.0%(GC) | 100mg |
142.20 | 2021-05-17 | |
| Chemenu | CM178206-5g |
N-Methoxy-N-methylnicotinamide |
95091-91-1 | 95% | 5g |
$355 | 2021-08-05 | |
| Chemenu | CM178206-10g |
N-Methoxy-N-methylnicotinamide |
95091-91-1 | 95% | 10g |
$608 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N41530-10g |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 95% | 10g |
¥2888.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N41530-250mg |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 95% | 250mg |
¥668.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N41530-1g |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 95% | 1g |
¥1448.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N41530-5g |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 95% | 5g |
¥2168.0 | 2022-04-27 | |
| TRC | B427480-25mg |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B427480-50mg |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B427480-250mg |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 250mg |
$ 185.00 | 2022-06-07 |
N-methoxy-N-methylpyridine-3-carboxamide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 12 h, 3 bar, 105 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 5 min, 0 °C
1.2 Reagents: Diisopropylethylamine ; 0 °C
1.3 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Diisopropylethylamine ; 0 °C
1.3 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Facile one-pot synthesis of weinreb amides from carboxylic acids with POCL3, World Journal of Pharmaceutical Research, 2019, 8, 824-835
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 1 h, 90 °C
Referenz
- One-Pot Direct Synthesis of Weinreb Amides From Aryl and Hetero Aryl Halides Using Co2(CO)8 as an Effective CO Source Under Conventional Thermal Heating, Synthetic Communications, 2015, 45(4), 531-538
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 75 h, rt
Referenz
- Discovery of CYT997: a structurally novel orally active microtubule targeting agent, Bioorganic & Medicinal Chemistry Letters, 2009, 19(16), 4639-4642
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Dicyclohexylcarbodiimide Solvents: Dichloromethane
Referenz
- Synthesis of nornicotine, nicotine and other functionalized derivatives using solid-supported reagents and scavengers, Journal of the Chemical Society, 2002, (2), 143-154
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, 0 °C
1.2 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referenz
- Divergent stereochemical outcomes in the insertion of donor/donor carbenes into the C-H bonds of stereogenic centers, Chemical Science, 2022, 13(4), 1030-1036
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 20 min, 120 °C
Referenz
- Mo(CO)6 as a Solid CO Source in the Synthesis of Aryl/Heteroaryl Weinreb Amides under Microwave-Enhanced Condition, Australian Journal of Chemistry, 2017, 70(1), 44-51
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- One-Pot Assembly and Synthetic Applications of Geminal Acyl/Alkoxy Tetrasubstituted Allenes, Journal of Organic Chemistry, 2022, 87(18), 12175-12181
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Referenz
- A CO2-Catalyzed Transamidation Reaction, Journal of Organic Chemistry, 2021, 86(23), 16867-16881
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; 1 h, 90 °C; 90 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1.5 h, rt
Referenz
- Gold(I)-Catalyzed Nucleophilic Allylation of Azinium Ions with Allylboronates, Angewandte Chemie, 2022, 61(22),
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Triphosgene Solvents: Dichloromethane ; 0 °C; rt
Referenz
- Direct synthesis of Weinreb amides from carboxylic acids using triphosgene, Letters in Organic Chemistry, 2007, 4(1), 20-22
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile
Referenz
- Observations on the DDQ oxidation of 1-acyldihydropyridines - a synthetic application, Synthesis, 2001, (12), 1784-1789
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
Referenz
- Preparation of pyridinylpropanoic acid derivatives as αvβ3 and αvβ5 integrin inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride , Diphenylcyclopropenone Solvents: Dichloromethane
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
Referenz
- One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent, Synthetic Communications, 2019, 49(6), 790-798
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 18 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Synthesis and antiproliferative activity of pyridinylcarbonylpyrimidines against melanoma cell line, Bulletin of the Korean Chemical Society, 2011, 32(4), 1209-1214
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, 0 °C
1.2 0 °C; 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 0 °C; 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referenz
- Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C-H insertion of donor/donor carbenes, Chemical Science, 2020, 11(2), 494-498
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Pivaloyl chloride
1.3 -
1.4 Reagents: Triethylamine
1.2 Reagents: Pivaloyl chloride
1.3 -
1.4 Reagents: Triethylamine
Referenz
- Convenient conversion of acids to Weinreb's amides, Synthetic Communications, 1999, 29(18), 3215-3219
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Referenz
- Preparation of heterocyclic compounds with affinity to muscarinic receptors, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Analogues of Fenarimol Are Potent Inhibitors of Trypanosoma cruzi and Are Efficacious in a Murine Model of Chagas Disease, Journal of Medicinal Chemistry, 2012, 55(9), 4189-4204
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; rt; 25 °C
Referenz
- Design, synthesis and biological evaluation of anti-pancreatic cancer activity of plinabulin derivatives based on the co-crystal structure, Bioorganic & Medicinal Chemistry, 2018, 26(8), 2061-2072
N-methoxy-N-methylpyridine-3-carboxamide Raw materials
- Cobalt Carbonyl (Stabilized with 1-5% Hexane)
- Hexacarbonylmolybdenum
- N,O-Dimethylhydroxylamine
- Nicotinyl Chloride
- 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-pyridinyl ester
- N,O-Dimethylhydroxylamine hydrochloride
- Niacin
- pyridine-3-carbonyl chloride hydrochloride
- 3-Bromopyridine
N-methoxy-N-methylpyridine-3-carboxamide Preparation Products
N-methoxy-N-methylpyridine-3-carboxamide Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:95091-91-1)N-methoxy-N-methylpyridine-3-carboxamide
Bestellnummer:A1054450
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 17:40
Preis ($):266.0
Email:sales@amadischem.com
N-methoxy-N-methylpyridine-3-carboxamide Verwandte Literatur
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95091-91-1)N-methoxy-N-methylpyridine-3-carboxamide
Reinheit:99%
Menge:100g
Preis ($):266.0